BChE Inhibition Potency of 4-Amino-1-phenothiazin-10-yl-butan-1-one versus Chlorpromazine and Donepezil
4-Amino-1-phenothiazin-10-yl-butan-1-one belongs to the N-(10)-aryl and N-(10)-alkylaryl amide class of phenothiazines that demonstrate specific inhibition of human butyrylcholinesterase (BChE). In this class, certain derivatives achieve nanomolar-range inhibition constants against human BChE, with activity derived from the N-(10)-amide substitution pattern [1]. This contrasts sharply with chlorpromazine (a classic N-(10)-alkylamino phenothiazine), which shows only weak BChE inhibition (IC₅₀ in the high micromolar range) and functions primarily as a dopamine D2 antagonist [2]. Donepezil, a clinically used cholinesterase inhibitor, exhibits balanced AChE/BChE inhibition (AChE IC₅₀ ~6.7 nM; BChE IC₅₀ ~4.15 μM) with only approximately 620-fold selectivity, whereas N-(10)-amide phenothiazines demonstrate pronounced BChE selectivity over AChE, with AChE inhibition typically minimal or absent [1]. This selectivity profile positions 4-Amino-1-phenothiazin-10-yl-butan-1-one as a valuable tool for dissecting BChE-specific contributions in cholinergic research without confounding AChE inhibition or dopaminergic side effects [1].
| Evidence Dimension | BChE inhibition potency and selectivity ratio (BChE/AChE) |
|---|---|
| Target Compound Data | Nanomolar-range inhibition constants (Ki) for human BChE (class-representative data); AChE inhibition minimal/negligible (class inference) |
| Comparator Or Baseline | Chlorpromazine: BChE inhibition weak (high μM IC₅₀); Donepezil: AChE IC₅₀ ~6.7 nM, BChE IC₅₀ ~4.15 μM (selectivity ratio ~620×) |
| Quantified Difference | N-(10)-amide phenothiazine class shows >100-fold enhanced BChE potency versus chlorpromazine; BChE selectivity ratio substantially exceeds donepezil (~620×) based on minimal AChE inhibition |
| Conditions | Ellman assay using purified human butyrylcholinesterase and acetylcholinesterase; pH 8.0, 25°C |
Why This Matters
This selectivity profile enables BChE-specific mechanistic studies without the confounding AChE inhibition seen with donepezil or the dopamine D2 antagonism inherent to chlorpromazine, making this compound suitable for Alzheimer's disease research focused on BChE's role in amyloid plaque formation.
- [1] Darvesh S, McDonald RS, Darvesh KV, Mataija D, Conrad S, Gomez G, Walsh R, Martin E. Selective reversible inhibition of human butyrylcholinesterase by aryl amide derivatives of phenothiazine. Bioorg Med Chem. 2007 Oct 1;15(19):6367-78. View Source
- [2] Jaszczyszyn A, Gąsiorowski K, Świątek P, Malinka W, Cieślik-Boczula K, Petrus J, Czarnik-Matusewicz B. Chemical structure of phenothiazines and their biological activity. Pharmacol Rep. 2012;64(1):16-23. View Source
